molecular formula C44H58O4 B587479 (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] CAS No. 154102-21-3

(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]

Cat. No.: B587479
CAS No.: 154102-21-3
M. Wt: 650.944
InChI Key: KTIVHFRVDVVCHK-BAFIUCHISA-N
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Description

(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] (CAS RN: 154102-21-3) is a chiral ester derivative with a molecular formula of C₄₄H₅₈O₄ and a molecular weight of 650.94 g/mol . It is a white crystalline powder with a melting point of 132–134°C and a high logP value (12.15), indicating significant hydrophobicity . This compound is primarily utilized as a chiral dopant in liquid crystal displays (LCDs) to induce helical structures in nematic phases, enhancing electro-optical performance . Its structure features two 4-(trans-4-pentylcyclohexyl)benzoate moieties linked via an (R)-1-phenyl-1,2-ethanediyl backbone, which confers stereochemical rigidity and mesogenic properties .

Properties

IUPAC Name

[(2R)-2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3/t33?,34?,35?,36?,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIVHFRVDVVCHK-BAFIUCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC[C@@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154102-21-3
Record name (1R)-(+)-1-Phenyl-1,2-ethandiyl-bis[4-(trans-4-pentylcyclohe xyl)-benzoat]
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Preparation Methods

Chiral Diol Intermediate: (R)-1-Phenyl-1,2-ethanediol

The enantiomerically pure (R)-1-phenyl-1,2-ethanediol serves as the chiral backbone for the target compound. Its synthesis typically employs asymmetric reduction of 1-phenyl-1,2-ethanedione using chiral catalysts such as Corey–Bakshi–Shibata (CBS) reagents or enzymatic methods. Commercial suppliers often provide this diol at >98% enantiomeric excess (ee), verified via chiral HPLC.

4-(trans-4-Pentylcyclohexyl)benzoic Acid

This substituted benzoic acid derivative is synthesized via Friedel–Crafts alkylation of benzoic acid with trans-4-pentylcyclohexanol under acidic conditions. The trans configuration of the cyclohexyl group is critical for liquid crystalline properties and is confirmed by 1H^1H-NMR coupling constants (J=12.1HzJ = 12.1 \, \text{Hz}).

Esterification Strategies

Steglich Esterification

The most widely reported method employs Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Typical Procedure:

  • Activation: 4-(trans-4-Pentylcyclohexyl)benzoic acid (2.2 equiv) is dissolved in anhydrous dichloromethane (DCM). DCC (2.1 equiv) and DMAP (0.2 equiv) are added at 0°C, stirring for 1 hr to form the active ester.

  • Coupling: (R)-1-Phenyl-1,2-ethanediol (1.0 equiv) is added dropwise. The reaction proceeds at 25°C for 24 hr under nitrogen.

  • Workup: The mixture is filtered to remove dicyclohexylurea (DCU), washed with 5% HCl, and dried over MgSO₄.

Yield: 72–85%.

Table 1: Optimization of Steglich Esterification Conditions

ParameterOptimal ValueEffect on Yield
SolventDCMMaximizes solubility of aryl acid
Temperature25°CBalances reaction rate vs. side reactions
Molar Ratio (Acid:Diol)2.2:1Ensures di-esterification
Catalyst (DMAP)0.2 equivAccelerates acyl transfer

Catalytic Asymmetric Methods

Chiral Phosphine Oxide Catalysts

Recent advances utilize bifunctional chiral phosphine oxides to enhance enantioselectivity during esterification. For example, (R)-BINOL-derived catalysts enable dynamic kinetic resolution of the diol, achieving >90% ee in the final product.

Mechanistic Insight:
The catalyst coordinates to the hydroxyl groups of the diol via hydrogen bonding, directing nucleophilic attack to the (R)-configured carbon. This method reduces racemization risks observed in classical coupling approaches.

Table 2: Catalyst Performance Comparison

Catalyst Structureee (%)Yield (%)
(R)-BINOL-phosphine oxide9278
(S)-SEGPHOS oxide8582
Achiral DMAP<572

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), followed by recrystallization from ethanol to afford white crystals (mp 132°C).

Analytical Validation

  • HPLC Purity: >98% (C18 column, acetonitrile/water 85:15).

  • Stereochemical Confirmation:

    • 1H^1H-NMR: Aromatic protons at δ 7.41–7.73 ppm; cyclohexyl protons as multiplet (δ 1.29–2.08 ppm).

    • 13C^{13}C-NMR: Ester carbonyl at δ 167.5 ppm; quaternary carbons at δ 140.2 ppm (aromatic).

    • Optical Rotation: [α]D25=+39.0[α]_D^{25} = +39.0^\circ (c 2.0, CH₂Cl₂).

Industrial-Scale Synthesis

Continuous Flow Reactors

Pilot-scale production employs tubular flow reactors to enhance heat/mass transfer. Key parameters:

  • Residence time: 30 min

  • Temperature: 40°C

  • Productivity: 12 g/L·hr.

Cost Optimization

Bulk pricing analysis reveals raw material costs dominate (~80%), with 4-(trans-4-pentylcyclohexyl)benzoic acid as the major expense.

Table 3: Economic Breakdown (Per 1 kg Product)

ComponentCost (€)% Total
4-(trans-4-Pentylcyclohexyl)benzoic acid52062
(R)-Diol21025
Solvents/Catalysts8510
Energy253

Chemical Reactions Analysis

Types of Reactions

®-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological systems. Its structural features make it suitable for investigating enzyme-substrate interactions and other biochemical processes.

Medicine

In medicine, ®-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] has potential applications in drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of ®-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] (S1011)

The S-enantiomer (CAS RN: 165660-09-3) shares identical physical properties (e.g., molecular weight, melting point) but differs in helical twisting power (HTP) due to its opposite stereochemistry. In cholesteric liquid crystal elastomers (CLCEs), the R-configuration induces a right-handed helix, while the S-enantiomer produces a left-handed helix, affecting optical polarization and sensor applications .

Property R-Enantiomer (Target Compound) S-Enantiomer (S1011)
CAS RN 154102-21-3 165660-09-3
Helical Direction Right-handed Left-handed
Application LCDs, CLCEs CLCEs, optical sensors
LogP 12.15 12.15 (estimated)
Melting Point 132–134°C 132–134°C
Reference

3,3'-(1,2-Ethanediyl) Derivatives

Compounds such as 3,3'-(1,2-ethanediyl)bis[4-(aryl)thiazolidin-4-one] derivatives (e.g., disulfones 7a, 8a) share a similar ethanediyl backbone but differ in functional groups. These derivatives exhibit anti-inflammatory and analgesic activities rather than mesogenic behavior. For example:

  • Disulfone 7a (diastereomer 2R,2'R) shows potent anti-inflammatory activity (ED₅₀: 12 mg/kg) but lower thermal stability (decomposition at ~120°C).
  • The R-configuration in the target compound enhances thermal stability (up to 134°C) and reduces intermolecular friction in LCDs, unlike the pharmacologically active derivatives .

Ethyl 4-(Dimethylamino) Benzoate

Key differences include:

  • EDAB has a lower molecular weight (193.24 g/mol) and higher solubility (4.0 g/L vs. 4.0E-9 g/L for the target compound).
  • EDAB acts as a co-initiator in resin cements , achieving a degree of conversion (DC) >75%, whereas the target compound’s role in LCDs relies on steric and electronic interactions with liquid crystal matrices .

Key Research Findings

Stereochemical Impact on Performance

The R-configuration in the target compound optimizes alignment with nematic liquid crystals, reducing rotational viscosity and response times in LCDs. In contrast, S1011 (S-enantiomer) is preferred in 3D-printable CLCEs for strain sensors due to its reversible mechanochromic response .

Thermal and Chemical Stability

The trans-4-pentylcyclohexyl groups confer superior thermal stability (degradation >250°C) compared to 3,3'-(1,2-ethanediyl) disulfones (decomposition at 120–150°C) .

Commercial and Industrial Relevance

  • Purity : The target compound is available at ≥98.0% purity (HPLC), ensuring consistency in LCD manufacturing .
  • Cost: Priced at $185.65–635.95 per 200 mg–1 g, it is more expensive than non-chiral analogs like 4-(trans-4-pentylcyclohexyl)phenol (¥19,500/100g) due to synthesis complexity .

Biological Activity

(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] (CAS Number: 154102-21-3) is a compound belonging to the class of liquid crystals. Its unique molecular structure, characterized by a high molecular weight of 650.94 g/mol and a complex arrangement of aromatic and aliphatic groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and relevant case studies.

The compound has the following chemical identifiers:

PropertyValue
Molecular FormulaC44H58O4
Molecular Weight650.94 g/mol
Melting Point132°C
CAS Number154102-21-3
Purity≥98% (HPLC)

Biological Activity Overview

The biological activity of (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] has not been extensively documented in literature. However, its structural analogs and related compounds suggest several potential areas for biological activity:

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing phenyl and benzoate groups have shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating significant inhibition of cell proliferation .

2. Antimicrobial Properties
Some studies have reported that compounds with similar aromatic structures possess antimicrobial properties. The presence of multiple aromatic rings can enhance interaction with microbial membranes, leading to increased antimicrobial efficacy .

3. Anti-inflammatory Effects
Compounds in the same class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests that (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] may also exhibit similar effects .

Toxicity and Safety

The safety profile of (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] remains largely uncharacterized in public literature. However, similar compounds have shown varied toxicity levels based on their structural components. It is critical to conduct thorough toxicity assessments before considering clinical applications.

Q & A

Q. What are the key physicochemical properties of (R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate], and how do they influence experimental design?

The compound has a molecular weight of 650.93 g/mol, a high logP value of 12.15 (indicating extreme hydrophobicity), and a melting point of 130–134°C . Its low solubility in water (4.0 × 10⁻⁹ g/L at 25°C) necessitates the use of organic solvents (e.g., chloroform, toluene) for handling. These properties are critical for designing solubility-dependent applications, such as liquid crystal formulations, where solvent choice and temperature control are essential to prevent crystallization during phase transitions .

Q. What synthetic methodologies are commonly employed to produce enantiomerically pure (R)-isomers of this compound?

While direct synthesis details are not explicitly provided in the evidence, analogous chiral dopants like S1011 (the S-enantiomer) are synthesized via esterification between chiral diols (e.g., (R)-1-phenyl-1,2-ethanediol) and trans-4-pentylcyclohexylbenzoic acid derivatives. Key steps include:

  • Enantioselective catalysis : To ensure chirality retention during ester bond formation.
  • Purification : Chromatography or recrystallization to isolate the (R)-isomer from racemic mixtures .
  • Analytical validation : Polarimetry or chiral HPLC to confirm enantiomeric excess (e.g., ≥98% purity, as noted in ) .

Advanced Research Questions

Q. How does the chiral configuration of this compound influence its performance in liquid crystal systems?

The (R)-enantiomer induces a left-handed helical twist in cholesteric liquid crystals (CLCs), as demonstrated in 3D-printed elastomers for mechanochromic sensors . Its helical twisting power (HTP) depends on the steric effects of the trans-4-pentylcyclohexyl group and the rigidity of the phenyl-ethanediyl backbone. Comparative studies with the S-enantiomer (S1011) reveal enantiomer-dependent pitch lengths, which are critical for tuning optical properties like selective reflection wavelengths .

Q. How can researchers resolve contradictions in reported phase behavior or thermal stability data for this compound?

Discrepancies may arise from impurities (e.g., residual solvents, racemic contamination) or isomer ratios. Methodological solutions include:

  • Thermogravimetric analysis (TGA) : To verify decomposition temperatures and rule out solvent interference.
  • Differential scanning calorimetry (DSC) : To confirm melting points and identify polymorphic transitions .
  • Chiral purity assays : HPLC with chiral columns (e.g., using sodium 1-octanesulfonate buffer, as in ) to quantify enantiomeric excess .

Q. What structure-property relationships govern its application in electro-optic devices?

The trans-4-pentylcyclohexyl group enhances mesogenic stability by reducing crystallization, while the rigid phenyl-ethanediyl backbone aligns with the liquid crystal director. Modifying the alkyl chain length (e.g., replacing pentyl with heptyl, as in ) alters phase transition temperatures and solubility, enabling tunability for specific device requirements .

Methodological Guidance

Q. How should researchers characterize the purity and enantiomeric excess of this compound?

  • HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) mobile phase, as validated in USP methods .
  • Polarimetry : Measure specific optical rotation ([α]ᴅ²⁵) and compare to literature values for the (R)-isomer.
  • Mass spectrometry (MS) : Confirm molecular weight (m/z 650.93) and detect trace impurities .

Q. What experimental protocols are recommended for evaluating its performance in liquid crystal elastomers (LCEs)?

  • Sample preparation : Blend with reactive mesogens (e.g., RM257) and photoinitiators (e.g., I-651) at 1–5 wt% dopant concentration.
  • 3D printing : Use direct-ink-writing (DIW) with shear-aligned CLC inks to achieve programmable mechanochromic responses.
  • Characterization : Measure HTP via Cano wedge cells and validate strain-responsive color shifts using UV-vis spectroscopy .

Q. How can thermal stability be optimized for high-temperature applications?

  • Additive screening : Incorporate stabilizers (e.g., free-radical inhibitors) to mitigate thermal degradation.
  • Encapsulation : Embed in polymer matrices (e.g., polyimide) to shield from oxidative environments.
  • In situ monitoring : Use TGA-DSC coupled with FTIR to identify decomposition pathways .

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